3-(1,1-Dioxidothiomorpholino)benzoic acid
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Overview
Description
3-(1,1-Dioxidothiomorpholino)benzoic acid is an organic compound with the molecular formula C11H13NO4S It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 1,1-dioxidothiomorpholino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dioxidothiomorpholino)benzoic acid typically involves the reaction of benzoic acid derivatives with thiomorpholine dioxide. One common method includes the following steps:
Starting Materials: Benzoic acid and thiomorpholine dioxide.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or ethanol, under reflux conditions.
Catalysts: Acid catalysts like sulfuric acid or Lewis acids such as aluminum chloride can be used to facilitate the reaction.
Purification: The product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Dioxidothiomorpholino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
3-(1,1-Dioxidothiomorpholino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(1,1-Dioxidothiomorpholino)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1-Dioxidothiomorpholino)benzoic acid
- 2-(1,1-Dioxidothiomorpholino)benzoic acid
- Benzoic acid derivatives with different substituents
Uniqueness
3-(1,1-Dioxidothiomorpholino)benzoic acid is unique due to the specific position of the 1,1-dioxidothiomorpholino group on the benzoic acid ring. This structural feature imparts distinct chemical and biological properties compared to other benzoic acid derivatives.
Properties
IUPAC Name |
3-(1,1-dioxo-1,4-thiazinan-4-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c13-11(14)9-2-1-3-10(8-9)12-4-6-17(15,16)7-5-12/h1-3,8H,4-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYKHHRRGZXUKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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